3-Chloro-4,5-dicyclopropyl-4h-1,2,4-triazole
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Overview
Description
3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole, with the chemical formula C8H10ClN3, is a heterocyclic compound. It belongs to the class of 1,2,4-triazoles and features a chlorine atom and two cyclopropyl groups attached to the triazole ring . This compound has a molecular weight of 183.64 g/mol.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of 3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole. One common method involves cyclization of 3-chloro-4,5-dicyclopropyl-1H-1,2,4-triazole-1-carbaldehyde with hydrazine hydrate or its derivatives . The reaction typically occurs under reflux conditions in a suitable solvent.
Industrial Production:
While industrial-scale production methods may vary, the compound can be synthesized through efficient and scalable processes. specific proprietary methods used by manufacturers are often confidential.
Chemical Reactions Analysis
3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.
Common Reagents: Reagents like hydrazine derivatives, strong bases, and halogenating agents are commonly employed.
Major Products: The products formed depend on the specific reaction conditions and substituents introduced.
Scientific Research Applications
3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole finds applications across scientific disciplines:
Chemistry: Used as a building block in the synthesis of more complex compounds.
Biology: Investigated for potential biological activities, such as antimicrobial or antitumor properties.
Medicine: Studied for its pharmacological effects and potential therapeutic applications.
Industry: May serve as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
3-Chloro-4,5-dicyclopropyl-4H-1,2,4-triazole stands out due to its unique combination of cyclopropyl groups and chlorine substitution. Similar compounds include other 1,2,4-triazoles, but their specific substituents and properties differ.
Properties
Molecular Formula |
C8H10ClN3 |
---|---|
Molecular Weight |
183.64 g/mol |
IUPAC Name |
3-chloro-4,5-dicyclopropyl-1,2,4-triazole |
InChI |
InChI=1S/C8H10ClN3/c9-8-11-10-7(5-1-2-5)12(8)6-3-4-6/h5-6H,1-4H2 |
InChI Key |
VEJKCYFZYRHBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(N2C3CC3)Cl |
Origin of Product |
United States |
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